An In-depth Technical Guide to HO-PEG13-OH: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to HO-PEG13-OH: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: HO-PEG13-OH is a discrete polyethylene (B3416737) glycol (PEG) derivative that has garnered significant interest in the field of drug development, particularly as a linker molecule in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This technical guide provides a comprehensive overview of the core properties of HO-PEG13-OH, its critical role in bioconjugation, and detailed experimental protocols relevant to its application.
Core Properties of HO-PEG13-OH
HO-PEG13-OH is a hydrophilic molecule characterized by a chain of thirteen ethylene (B1197577) glycol units, terminating with hydroxyl (-OH) groups at both ends. This structure imparts desirable physicochemical properties for its use in biological systems.
Physicochemical Properties
A summary of the key quantitative data for HO-PEG13-OH is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| Chemical Formula | C26H54O14 | [5][6][7] |
| Molecular Weight | 590.7 g/mol | [5][6][7] |
| CAS Number | 17598-96-8 | [5][6][7] |
| Appearance | Colorless or White Solid/Liquid | [5][6][7] |
| Purity | Typically ≥95% | [5][6][7] |
| Storage Conditions | -18°C for long-term storage | [5][6][7] |
Solubility Profile
Role in PROTAC Drug Development
The primary application of HO-PEG13-OH is as a flexible linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[9]
The linker is a critical component of a PROTAC, influencing its:
-
Solubility and Cell Permeability: The hydrophilic nature of the PEG linker can enhance the overall solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its bioavailability.[1][]
-
Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase. An optimal linker length facilitates the correct orientation of the two proteins for efficient ubiquitination.[9][11]
The general mechanism of a PROTAC is illustrated in the following diagram:
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
While specific, validated protocols for HO-PEG13-OH are not extensively published, the following sections provide detailed methodologies for the activation of its terminal hydroxyl groups and its subsequent use in bioconjugation, adapted from established procedures for similar PEG molecules.[12]
Activation of HO-PEG13-OH Terminal Hydroxyl Groups
The terminal hydroxyl groups of HO-PEG13-OH are relatively unreactive and require activation for efficient conjugation to biomolecules. A common strategy is to convert them into more reactive functional groups, such as N-hydroxysuccinimidyl (NHS) esters, which readily react with primary amines on proteins or other molecules.[12]
Protocol 1: Two-Step Activation to an NHS Ester
This protocol involves a two-step process: carboxylation of the hydroxyl groups followed by activation to an NHS ester.
Step 1: Carboxylation
-
Materials:
-
HO-PEG13-OH
-
Succinic anhydride (B1165640)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Cold diethyl ether
-
-
Procedure:
-
Dissolve HO-PEG13-OH and a 5-fold molar excess of succinic anhydride in anhydrous pyridine.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the carboxylated PEG (HOOC-PEG13-COOH).
-
Step 2: NHS Ester Activation
-
Materials:
-
HOOC-PEG13-COOH (from Step 1)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DCM or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylated PEG in anhydrous DCM or DMF.
-
Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of DCC or EDC to the solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
The resulting solution contains the activated NHS-OOC-PEG13-COO-NHS and can be used directly in the subsequent conjugation step or purified by precipitation in cold diethyl ether.
-
Bioconjugation to a Protein
This protocol describes the conjugation of the activated PEG linker to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues or the N-terminus).
-
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Activated NHS-OOC-PEG13-COO-NHS
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) system for purification
-
-
Procedure:
-
Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add the desired molar excess of the activated PEG solution to the protein solution. A starting point of a 10- to 50-fold molar excess of PEG to protein is recommended.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes to ensure complete quenching of the reaction.
-
Purify the PEG-protein conjugate from unreacted PEG and by-products using dialysis or SEC.
-
General Workflow for PROTAC Synthesis and Evaluation
The synthesis and evaluation of a PROTAC using a PEG linker like HO-PEG13-OH follows a modular workflow. This involves the synthesis of the PROTAC molecule, followed by a series of in vitro and in cellulo assays to determine its efficacy.
Caption: A flowchart outlining the key steps in the synthesis and in vitro evaluation of a PROTAC.
Safety and Handling
While specific toxicity data for HO-PEG13-OH is not available, polyethylene glycols are generally considered to have low toxicity.[13] However, as with any chemical reagent, appropriate safety precautions should be taken. It is recommended to handle HO-PEG13-OH in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
HO-PEG13-OH is a valuable tool for researchers in drug development, offering a discrete and flexible linker for the construction of PROTACs and other bioconjugates. Its hydrophilic nature can improve the physicochemical properties of the resulting molecules, potentially leading to enhanced efficacy. The experimental protocols provided in this guide, adapted from established methods, offer a starting point for the successful application of HO-PEG13-OH in the laboratory. Further optimization of reaction conditions will be necessary for specific applications.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. HO-PEG13-OH - CAS:17598-96-8 - KKL Med Inc. [kklmed.com]
- 5. calpaclab.com [calpaclab.com]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A cautionary note: Toxicity of polyethylene glycol 200 injected intraperitoneally into mice - PubMed [pubmed.ncbi.nlm.nih.gov]
